2-Bromo-6-methoxybenzonitrile
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Overview
Description
2-Bromo-6-methoxybenzonitrile is an organic compound with the molecular formula C8H6BrNO. It is characterized by a bromine atom at the second position and a methoxy group at the sixth position on a benzonitrile ring. This compound is a pale-yellow to yellow-brown solid and is commonly used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methoxybenzonitrile typically involves the bromination of 6-methoxybenzonitrile. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This often involves the use of more efficient brominating agents and advanced purification techniques. The reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-methoxybenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst and a boronic acid or ester as the coupling partner.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium methoxide would yield 2-methoxy-6-methoxybenzonitrile.
Coupling Reactions: The products are typically biaryl compounds formed by the coupling of the benzonitrile ring with another aromatic ring.
Scientific Research Applications
2-Bromo-6-methoxybenzonitrile is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: It is a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of liquid crystals, rubber additives, and dyes
Mechanism of Action
The mechanism of action of 2-Bromo-6-methoxybenzonitrile depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling, for example, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by a palladium catalyst. The bromine atom is replaced by a carbon-carbon bond, forming the final product .
Comparison with Similar Compounds
- 2-Bromo-4-methoxybenzonitrile
- 2-Bromo-5-methoxybenzonitrile
- 2-Bromo-3-methoxybenzonitrile
Uniqueness: 2-Bromo-6-methoxybenzonitrile is unique due to the specific positioning of the bromine and methoxy groups, which influences its reactivity and the types of reactions it can undergo. This positional specificity makes it a valuable intermediate in the synthesis of certain bioactive compounds and materials .
Properties
IUPAC Name |
2-bromo-6-methoxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGJGSKDCPXSHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677408 |
Source
|
Record name | 2-Bromo-6-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245647-50-0 |
Source
|
Record name | 2-Bromo-6-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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